molecular formula C9H12BrNO B13043541 1-Amino-1-(2-bromophenyl)propan-2-OL

1-Amino-1-(2-bromophenyl)propan-2-OL

Cat. No.: B13043541
M. Wt: 230.10 g/mol
InChI Key: XPDUPQLMNKNIRL-UHFFFAOYSA-N
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Description

1-Amino-1-(2-bromophenyl)propan-2-OL is an organic compound with the molecular formula C9H12BrNO It is a brominated derivative of 1-amino-2-propanol and features a bromophenyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(2-bromophenyl)propan-2-OL can be synthesized through several methods. One common approach involves the bromination of 1-amino-2-propanol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum bromide.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2-bromophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or Grignard reagents.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

1-Amino-1-(2-bromophenyl)propan-2-OL has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-bromophenyl)propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can enhance the compound’s binding affinity to specific targets, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-Amino-2-propanol: Lacks the bromophenyl group and has different chemical properties.

    2-Amino-1-butanol: Similar structure but with an additional carbon atom in the chain.

    1-Amino-2-(4-bromophenyl)propan-2-OL: A positional isomer with the bromine atom at the para position.

Uniqueness: 1-Amino-1-(2-bromophenyl)propan-2-OL is unique due to the presence of the bromophenyl group at the ortho position, which can influence its reactivity and binding properties

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

1-amino-1-(2-bromophenyl)propan-2-ol

InChI

InChI=1S/C9H12BrNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3

InChI Key

XPDUPQLMNKNIRL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1Br)N)O

Origin of Product

United States

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